molecular formula C16H15FINO3 B2827021 3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide CAS No. 1706442-77-4

3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide

Cat. No.: B2827021
CAS No.: 1706442-77-4
M. Wt: 415.203
InChI Key: WFLFIUUNXQXEPG-UHFFFAOYSA-N
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Description

3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide is a complex organic compound with the molecular formula C16H15FIO3. This compound is characterized by the presence of ethoxy, fluorobenzyl, and iodinated benzamide functional groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of 3-Ethoxy-4-hydroxybenzaldehyde: This can be achieved by ethoxylation of 4-hydroxybenzaldehyde.

    Introduction of the Fluorobenzyl Group: The next step involves the reaction of 3-Ethoxy-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde.

    Iodination: The iodination of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can be carried out using iodine and a suitable oxidizing agent like sodium iodate to yield 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde.

    Formation of Benzamide: Finally, the benzaldehyde derivative is converted to the benzamide by reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain proteins or enzymes, while the iodinated benzamide moiety can facilitate its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
  • 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid
  • 3-[(4-Fluorobenzyl)oxy]phenylboronic acid

Uniqueness

3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide stands out due to the presence of the iodine atom, which can be leveraged for radiolabeling in medical imaging or as a reactive site for further chemical modifications. Its combination of functional groups also provides a unique profile for interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FINO3/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLFIUUNXQXEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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